molecular formula C11H8N2O2 B12860298 2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile CAS No. 1803836-98-7

2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile

Cat. No.: B12860298
CAS No.: 1803836-98-7
M. Wt: 200.19 g/mol
InChI Key: KRIPUEQLHFKRQH-UHFFFAOYSA-N
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Description

2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate is then reacted with acetonitrile in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorobenzo[d]oxazol-5-yl)acetonitrile
  • 2-(2-Methoxybenzo[d]oxazol-5-yl)acetonitrile
  • 2-(2-Ethoxybenzo[d]oxazol-5-yl)acetonitrile

Uniqueness

2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile is unique due to its specific acetyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

1803836-98-7

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-(2-acetyl-1,3-benzoxazol-5-yl)acetonitrile

InChI

InChI=1S/C11H8N2O2/c1-7(14)11-13-9-6-8(4-5-12)2-3-10(9)15-11/h2-3,6H,4H2,1H3

InChI Key

KRIPUEQLHFKRQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)CC#N

Origin of Product

United States

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